molecular formula C13H10F3N3O2 B2385337 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2034247-37-3

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Katalognummer: B2385337
CAS-Nummer: 2034247-37-3
Molekulargewicht: 297.237
InChI-Schlüssel: ZLGULUWCQAOITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core, a 6-methoxy substituent, and an aromatic carboxamide group bearing a lipophilic trifluoromethyl (CF3) group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents . The pyrimidine ring is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The incorporation of the trifluoromethyl group is a strategic design element; this moiety is prevalent in FDA-approved drugs due to its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through its strong electron-withdrawing nature and contribution to halogen bonding interactions . Compounds with this specific pharmacophore are frequently investigated as inhibitors of key cellular signaling pathways . Pyrimidine-carboxamide derivatives demonstrate a broad spectrum of reported pharmacological activities in research settings, serving as a versatile core structure for exploring new chemical space. These compounds are commonly investigated as potential kinase inhibitors , antiproliferative agents targeting various cancer cell lines , and modulators of other enzyme families. The structural features of this compound make it a valuable intermediate for synthesizing more complex heterocyclic systems and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research applications in early-stage drug discovery and is provided For Research Use Only.

Eigenschaften

IUPAC Name

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGULUWCQAOITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxy group: This step involves the methoxylation of the pyrimidine ring at the 6th position.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly due to the presence of the trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features include:

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives
Compound Name Substituents (Pyrimidine Position) Carboxamide Substituent Key Functional Groups
6-Methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 6-methoxy 2-(trifluoromethyl)phenyl CF₃, methoxy
2-((4-Fluorobenzyl)(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (Compound 23) None (position 2 modified) 4-fluorobenzyl-methylamino, 4-methoxyphenyl Fluoro, methoxy, benzyl-methylamino
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide 6-methyl, 2-thioxo, tetrahydropyrimidine 2-chloro-4-(trifluoromethyl)phenyl CF₃, thioxo, chloro

Key Observations:

  • Trifluoromethyl (CF₃) Groups : The presence of CF₃ in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for drug bioavailability.
  • Methoxy vs. Thioxo Substituents : The 6-methoxy group in the target compound may improve solubility compared to thioxo-containing analogs (e.g., ), which introduce hydrogen-bonding disruption.
  • Aromatic Substitutents : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with 4-methoxyphenyl (Compound 23 ) or chloro-CF₃-phenyl (), influencing steric and electronic interactions with biological targets.
Antimicrobial and Antitubercular Activity
  • N-[2-Chloro-4-(trifluoromethyl)phenyl] Derivatives (): Demonstrated antimicrobial activity against bacterial and fungal strains, with potency linked to the chloro-CF₃-phenyl group and thioxo moiety .

Biologische Aktivität

6-Methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
  • Molecular Formula: C12H10F3N3O2
  • Molecular Weight: 293.22 g/mol

The biological activity of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Target Interactions

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation: It can bind to various receptors, influencing intracellular signaling cascades.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity Study
    • Objective: To evaluate the cytotoxic effects of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide on cancer cell lines.
    • Methodology: MTT assay was performed on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
    • Results: The compound showed an IC50 value of 15 µM against A549 cells and 20 µM against MCF-7 cells, indicating moderate cytotoxicity.
  • Antimicrobial Activity Evaluation
    • Objective: To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology: Disk diffusion method was used.
    • Results: The compound demonstrated a zone of inhibition of 12 mm against S. aureus, suggesting potential antimicrobial activity.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/Zone of InhibitionReference
AnticancerA549 (Lung Cancer)15 µM
AnticancerMCF-7 (Breast Cancer)20 µM
AntimicrobialStaphylococcus aureus12 mm

Q & A

Q. What are the standard synthetic routes for 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:

  • Pyrimidine ring formation : Condensation of β-diketones or amidines under acidic or basic conditions.
  • Methoxy group introduction : Nucleophilic substitution (e.g., using methanol and a base) at the 6-position of the pyrimidine ring.
  • Carboxamide coupling : Reaction of the pyrimidine-4-carboxylic acid derivative with 2-(trifluoromethyl)aniline via activation reagents like EDCI/HOBt or DCC.
    Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical for yield and purity. For example, dimethylformamide (DMF) or acetonitrile may be used as solvents, and triethylamine as a base to neutralize HCl byproducts during amide bond formation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the methoxy group (~3.9 ppm for 1^1H) and trifluoromethyl-substituted aromatic protons (7.5–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are common.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 352.1 for C14_{14}H12_{12}F3_3N3_3O2_2) .

Advanced Research Questions

Q. What strategies optimize the reaction yield and selectivity for this compound?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, elevated temperatures (80–100°C) may improve amide coupling efficiency.
  • Catalyst screening : Palladium-based catalysts or organocatalysts can enhance regioselectivity during pyrimidine functionalization.
  • In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Electron-withdrawing effect : The -CF3_3 group reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance and stabilizing negative charges in intermediates.
  • Lipophilicity : Increases logP by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability.
  • Steric hindrance : The bulky -CF3_3 group may restrict rotational freedom, affecting binding to target proteins. Computational studies (e.g., DFT calculations) quantify these effects .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} against kinases or dehydrogenases (e.g., succinate dehydrogenase in ) using fluorescence-based substrates.
  • Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .

Q. How can computational modeling predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Glide predicts interactions with active sites (e.g., hydrogen bonding with the pyrimidine ring’s N1 and N3 atoms).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Relate structural features (e.g., Hammett σ values for -OCH3_3 and -CF3_3) to bioactivity data .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds.
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility, as aggregation can falsely lower activity.
  • Orthogonal validation : Confirm hits using alternative assays (e.g., thermal shift assays alongside enzymatic assays) .

Q. What analytical techniques identify degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12).
  • LC-MS/MS : Identifies degradation products (e.g., demethylation of the methoxy group or hydrolysis of the carboxamide).
  • Stability-indicating methods : Develop HPLC gradients to resolve degradation peaks from the parent compound .

Structure-Activity Relationship (SAR) Studies

Q. How does modifying the methoxy group affect bioactivity?

  • Methoxy → ethoxy or hydroxy : Ethoxy increases lipophilicity (logP +0.5), while hydroxy enhances hydrogen-bonding capacity but reduces membrane permeability.
  • Positional isomers : Moving the methoxy to the 5-position of the pyrimidine ring decreases potency in kinase inhibition assays by >50% .

Q. What substituents on the phenyl ring enhance target selectivity?

  • Electron-deficient groups : Nitro (-NO2_2) or cyano (-CN) groups improve selectivity for kinases with hydrophobic pockets.
  • Halogen substitutions : Chloro or fluoro at the 3- or 4-positions modulate π-π stacking with aromatic residues (e.g., Tyr in ATP-binding sites) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.